molecular formula C15H13NO3 B1398611 ethyl 4-(3-formylpyridin-2-yl)benzoate CAS No. 1089330-62-0

ethyl 4-(3-formylpyridin-2-yl)benzoate

Cat. No.: B1398611
CAS No.: 1089330-62-0
M. Wt: 255.27 g/mol
InChI Key: UDPPOPSAVYHNQB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-formylpyridin-2-yl)benzoate is an organic compound featuring a benzoate ester core substituted with a 3-formylpyridinyl group at the para position. The pyridinyl moiety introduces aromatic nitrogen and aldehyde functionality, which are critical for interactions in biological systems or material science applications. Its aldehyde group may confer reactivity for crosslinking or further functionalization, distinguishing it from other benzoate derivatives.

Properties

IUPAC Name

ethyl 4-(3-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-19-15(18)12-7-5-11(6-8-12)14-13(10-17)4-3-9-16-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPPOPSAVYHNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-formylpyridin-2-yl)benzoate typically involves the reaction of 4-(3-formylpyridin-2-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-formylpyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-carboxypyridin-2-yl)benzoic acid.

    Reduction: Ethyl 4-(3-hydroxymethylpyridin-2-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-formylpyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of ethyl 4-(3-formylpyridin-2-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyridine ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(3-formylpyridin-2-yl)benzoate with key analogs based on substituent groups, biological activity, physicochemical properties, and applications.

Structural Features

Compound Name Substituent Group(s) Key Functional Groups
This compound 3-Formylpyridin-2-yl Aldehyde, pyridine, ester
SABA1 (Ethyl 4-sulfonamidobenzamide) Sulfonamidobenzamide Sulfonamide, ester
I-6230 (Ethyl 4-pyridazinylphenethylamino) Pyridazin-3-yl phenethylamino Pyridazine, amine, ester
Ethyl 4-(dimethylamino) benzoate Dimethylamino Tertiary amine, ester
  • Key Differences: The 3-formylpyridinyl group in the target compound provides an aldehyde for nucleophilic reactions, unlike the sulfonamide (SABA1) or tertiary amine (ethyl 4-(dimethylamino) benzoate).

Physicochemical and Material Properties

  • Reactivity: The aldehyde group in this compound likely increases its susceptibility to nucleophilic attack, making it a candidate for Schiff base formation or crosslinking. This contrasts with sulfonamide (SABA1) or amine (dimethylamino) groups, which prioritize hydrogen bonding or redox interactions .
  • Solubility :
    • Pyridinyl and pyridazinyl substituents (e.g., I-6230) may improve aqueous solubility compared to purely aromatic or aliphatic analogs .

Biological Activity

Ethyl 4-(3-formylpyridin-2-yl)benzoate is an organic compound with the molecular formula C15H13NO3. It is characterized by a unique structure that combines elements of benzoic acid and pyridine, featuring a formyl group attached to the pyridine ring. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves the esterification of 4-(3-formylpyridin-2-yl)benzoic acid with ethanol, often using a catalyst under reflux conditions. The product is purified through recrystallization or chromatography to achieve high purity levels.

Biological Activity

Potential Therapeutic Applications:
Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against various pathogens.
  • Anti-inflammatory Effects: There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions characterized by excessive inflammatory responses.
  • Ligand Properties: The compound has been explored for its potential as a ligand in biochemical assays, suggesting it may interact with specific biological targets.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby altering their activity. The pyridine ring may also facilitate π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructural DifferencesBiological Activity
Ethyl 4-(2-formylpyridin-3-yl)benzoatePosition of formyl groupVaries
Ethyl 4-(3-formylpyridin-4-yl)benzoatePosition of formyl groupVaries
Ethyl 4-(3-carboxypyridin-2-yl)benzoateContains carboxylic acid instead of formylPotentially different activity

This table illustrates how variations in structure can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

A study published in Nature highlighted the potential of pyridine derivatives, including this compound, in drug discovery efforts targeting Mycobacterium tuberculosis. The research focused on optimizing compounds for better efficacy against this pathogen, demonstrating the relevance of such derivatives in developing new antimicrobial agents .

Another investigation into the compound's anti-inflammatory properties showed promising results in cellular models, indicating that it could inhibit pathways associated with inflammation, thus supporting its potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3-formylpyridin-2-yl)benzoate
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